molecular formula C16H17NO5S B2796607 2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1448046-64-7

2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2796607
CAS No.: 1448046-64-7
M. Wt: 335.37
InChI Key: ISDATPFAHBVBPI-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one is a synthetic chemical hybrid designed for medicinal chemistry and drug discovery research. It incorporates the privileged 4H-chromen-4-one (chromone) scaffold, a structure of high interest due to its diverse bioactivity profile. This compound is intended for research applications only and is not for diagnostic or therapeutic use. The 4H-chromen-4-one core is a versatile building block in organic synthesis and drug design. Research indicates that chromen-4-one derivatives exhibit a broad spectrum of biological activities, making them promising candidates for various research areas. These activities include anticancer properties, with some derivatives shown to induce apoptosis and cause G2/M cell cycle arrest in cancer cells by interacting with tubulin at colchicine binding sites . Additionally, the scaffold demonstrates significant antimicrobial potential against a range of pathogenic bacteria and fungi, as highlighted in recent studies of novel chroman-4-one and homoisoflavonoid derivatives . Other explored research areas for related compounds encompass anticonvulsant, anti-inflammatory, and antioxidant activities . The methanesulfonylpiperidine moiety is a common pharmacophore in drug discovery, often included to modulate properties such as solubility, metabolic stability, and target binding affinity. Its presence in this molecule suggests potential for interaction with various enzymatic targets. Researchers can utilize this compound as a lead structure for hit-to-lead optimization, a probe for investigating mechanisms of action related to the chromone family, or a starting point for the synthesis of more complex derivatives. The structural features of this compound, particularly the α, β-unsaturated carbonyl system in the chromen-4-one ring, may be responsible for its bioactivity, as this group can react with biological nucleophiles such as the thiol group in glutathione .

Properties

IUPAC Name

2-(4-methylsulfonylpiperidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-23(20,21)11-6-8-17(9-7-11)16(19)15-10-13(18)12-4-2-3-5-14(12)22-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDATPFAHBVBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chromenone core or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological activities:

  • Anticancer Activity
    • Research indicates that derivatives of chromenone compounds exhibit significant anticancer properties. The structural features of 2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties
    • Studies have shown that similar chromenone derivatives possess antimicrobial activity against a range of bacterial and fungal strains. The sulfonamide group in this compound may contribute to its ability to disrupt microbial growth.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory potential, which is crucial in treating conditions such as arthritis and other inflammatory diseases. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various chromenone derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, the antimicrobial activity of this compound was tested against resistant strains of bacteria. The findings indicated that it exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Summary of Research Findings

ApplicationFindingsReferences
AnticancerInduced apoptosis in cancer cell lines; dose-dependent effects
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibited pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one with structurally related chromenones and piperidine derivatives from the evidence:

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Features Biological/Functional Relevance Reference
Target Compound 4-Methanesulfonylpiperidine-1-carbonyl ~343.38* Polar sulfonyl group; piperidine ring enhances conformational flexibility. Potential solubility and binding advantages. N/A
2-(4-Fluorophenyl)-4H-chromen-4-one 4-Fluorophenyl 254.24 Lipophilic aromatic substituent; electron-withdrawing fluorine. Cytotoxic activity against A549 lung cancer cells.
2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-4H-chromen-4-one 4-(4-Methylpiperazin-1-yl)carbonylphenyl 348.395 Basic piperazine ring; tertiary amine enhances membrane permeability. Ligand in PDB entry 1VF (structural studies).
2-(1-Bromopropyl)-5-fluoro-3-(2-fluorophenyl)-4H-chromen-4-one 1-Bromopropyl, 5-fluoro, 3-(2-fluorophenyl) N/A Bromoalkyl group (reactive); multiple fluorines increase lipophilicity. Synthetic intermediate for halogenated derivatives.

*Calculated based on molecular formula (C₁₆H₁₇NO₅S).

Key Comparative Insights:

Substituent Effects on Bioactivity: The 4-fluorophenyl derivative () exhibits cytotoxicity against A549 cells, likely due to enhanced lipophilicity and π-π stacking with cellular targets . In contrast, the target compound’s methanesulfonylpiperidine group may improve aqueous solubility while retaining affinity for polar binding pockets. The methylpiperazine analog () demonstrates how basic nitrogen atoms in substituents (e.g., piperazine) can influence pharmacokinetics, such as blood-brain barrier penetration .

Synthetic Flexibility: The bromoalkyl-substituted chromenone () highlights the utility of halogenated intermediates in further functionalization (e.g., nucleophilic substitution) . The target’s sulfonyl group, however, offers stability and resistance to nucleophilic attack, favoring long-term biological studies.

Structural Diversity in Piperidine Derivatives :

  • lists multiple piperidine derivatives with varied substituents (e.g., fluorophenyl, methoxy groups), underscoring the scaffold’s versatility in drug design . The methanesulfonyl group in the target compound distinguishes it from these analogs by introducing strong electron-withdrawing and hydrogen-bonding capabilities.

Research Findings and Implications

  • ADMET Considerations: Compared to the fluorophenyl chromenone (), the sulfonyl group may reduce metabolic degradation but could also limit oral bioavailability due to high polarity.
  • Synthetic Challenges: The methanesulfonylpiperidine moiety requires specialized sulfonation and coupling steps, contrasting with simpler aryl-substituted chromenones (e.g., ).

Biological Activity

2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S. The compound features a chromenone backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Molecular Structure:

  • Molecular Weight: 378.44 g/mol
  • IUPAC Name: this compound

Anticancer Activity

Research has indicated that compounds with chromenone structures exhibit significant anticancer properties. Studies have shown that derivatives of chromenones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

A study by Zhang et al. (2023) demonstrated that a related chromenone derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis, suggesting that this compound may share similar mechanisms .

Anti-inflammatory Effects

Chromenones are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented. For instance, Liu et al. (2023) reported that chromenone derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. Research conducted by Smith et al. (2023) showed that compounds with similar structures displayed inhibition against Staphylococcus aureus and Escherichia coli, highlighting the need for further investigation into its efficacy .

The proposed mechanisms of action for the biological activities of this compound include:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cytokine Modulation: Inhibition of inflammatory cytokines such as TNF-alpha and IL-6.
  • Antimicrobial Action: Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies

  • Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with a related chromenone led to a significant decrease in cell viability (up to 70% at higher concentrations) after 48 hours, alongside increased apoptotic markers .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema, correlating with decreased levels of inflammatory mediators .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one?

Answer: The synthesis typically involves a multi-step approach:

Chromen-4-one Core Formation : Claisen-Schmidt condensation between 2-hydroxyacetophenone and a substituted benzaldehyde under basic conditions (e.g., NaOH/EtOH), followed by cyclization .

Piperidine Functionalization : Methanesulfonyl (Ms) group introduction via nucleophilic substitution on 4-hydroxypiperidine using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Coupling Reaction : Amide bond formation between the chromenone and methanesulfonylpiperidine using coupling agents like EDCI/HOBt in anhydrous DCM .
Key Considerations : Optimize reaction conditions (solvent, temperature) to avoid side reactions, such as sulfonate ester formation. Purification via column chromatography (silica gel, gradient elution) is critical for isolating the final product .

Q. How can the structural identity and purity of this compound be confirmed?

Answer: A combination of analytical techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the chromenone backbone (e.g., C=O peak at ~175 ppm) and methanesulfonyl group (singlet for -SO2CH3 at ~3.3 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for precise bond-length/angle determination (e.g., resolving conformational flexibility in the piperidine ring) .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at λmax ~270 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
  • Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits to measure prostaglandin E2 (PGE2) suppression .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC50 values and selectivity indices .

Advanced Research Questions

Q. How can molecular docking studies elucidate potential biological targets?

Answer:

  • Target Selection : Prioritize receptors with structural homology to chromenone-binding proteins (e.g., kinases, GPCRs) using databases like PDB or AlphaFold .
  • Docking Protocols :
    • Prepare ligand files (e.g., .mol2) with Open Babel, optimizing protonation states at physiological pH.
    • Use AutoDock Vina or Schrödinger Glide for flexible docking, focusing on binding-pocket residues (e.g., ATP-binding sites in kinases) .
  • Validation : Compare docking scores with known inhibitors (e.g., flavopiridol for kinase inhibition) and validate via MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How should researchers resolve contradictions in reported biological activity data?

Answer: Contradictions may arise from assay variability or compound degradation. Mitigation strategies include:

  • Standardized Assay Conditions : Use identical cell lines, serum concentrations, and incubation times across studies .
  • Stability Studies : Monitor compound integrity in DMSO/PBS via LC-MS over 72 hours to rule out decomposition .
  • Dose-Response Validation : Repeat assays with freshly prepared stock solutions and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?

Answer:

  • LogP Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity while maintaining activity. Calculate partition coefficients using ChemAxon .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation) and modify susceptible sites .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB and adjust substituents (e.g., bulkier groups on the piperidine ring) to reduce binding .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Core Modifications : Replace the chromenone with quinolinone or coumarin scaffolds to assess backbone flexibility .
  • Substituent Effects : Systematically vary the methanesulfonyl group (e.g., -SO2CF3, -SO2NH2) and analyze activity trends using multivariate regression .
  • Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine to improve solubility and reduce toxicity .

Q. What advanced analytical techniques characterize its interaction with biomolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized target proteins (e.g., BSA for plasma binding studies) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/XFEL : For large complexes, resolve ligand-protein interactions at near-atomic resolution .

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